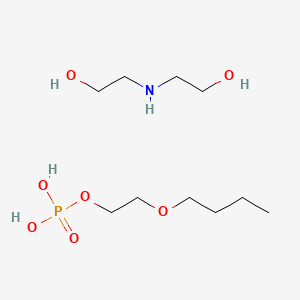
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol is a chemical compound with the molecular formula C10H26NO7P and a molecular weight of 303.29 g/mol . This compound is known for its unique combination of functional groups, which include a phosphate ester and an amino alcohol. It is used in various industrial and scientific applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol typically involves the reaction of 2-butoxyethanol with phosphoric acid, followed by the addition of 2-(2-hydroxyethylamino)ethanol. The reaction mixture is heated to the desired temperature and stirred continuously until the reaction is complete. The product is then purified through filtration and distillation[2][2].
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to additional purification steps, such as crystallization or chromatography, to meet industrial standards[2][2].
Analyse Chemischer Reaktionen
Types of Reactions
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates and amino alcohols .
Wissenschaftliche Forschungsanwendungen
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets and pathways. The phosphate ester group can participate in phosphorylation reactions, while the amino alcohol group can form hydrogen bonds and interact with various biomolecules. These interactions can modulate biological processes and pathways, making the compound useful in both research and industrial applications[5][5].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-butoxyethyl) hydrogen phosphate: Similar in structure but lacks the amino alcohol group.
Bis(2-ethylhexyl) phosphate: Another phosphate ester with different alkyl groups.
Bis(2-butoxyethyl) hydroxyethyl phosphate: Contains an additional hydroxyethyl group.
Uniqueness
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol is unique due to its combination of a phosphate ester and an amino alcohol group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
72283-40-0 |
|---|---|
Molekularformel |
C10H26NO7P |
Molekulargewicht |
303.29 g/mol |
IUPAC-Name |
2-butoxyethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H15O5P.C4H11NO2/c1-2-3-4-10-5-6-11-12(7,8)9;6-3-1-5-2-4-7/h2-6H2,1H3,(H2,7,8,9);5-7H,1-4H2 |
InChI-Schlüssel |
PSZAPLVGUWALOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOP(=O)(O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


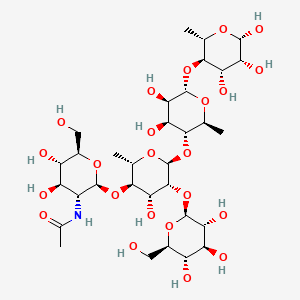
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
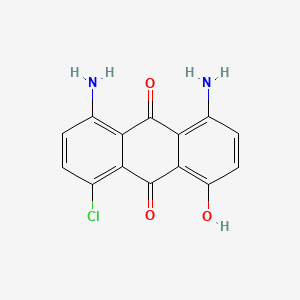
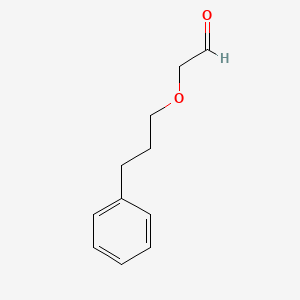

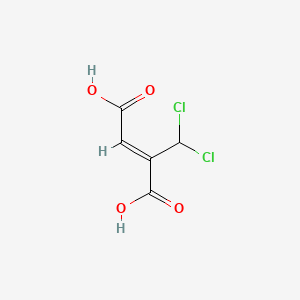
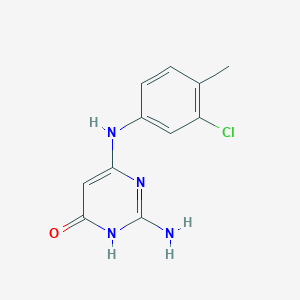

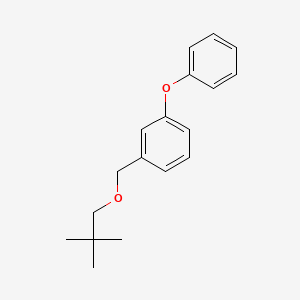
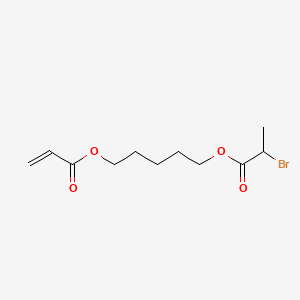
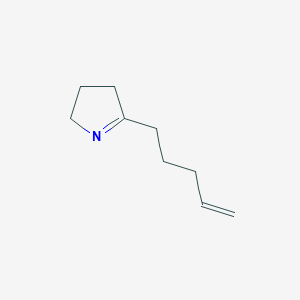
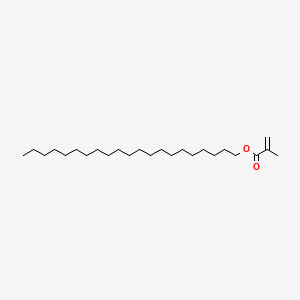
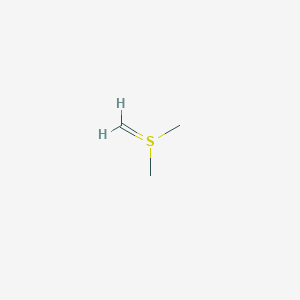
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
